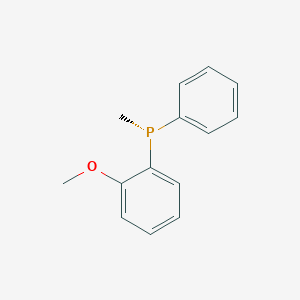
(R)-(2-Methoxyphenyl)methylphenylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(2-Methoxyphenyl)methylphenylphosphine is a chiral phosphine compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylphenylphosphine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Methoxyphenyl)methylphenylphosphine typically involves the reaction of ®-2-methoxybenzyl chloride with phenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for ®-(2-Methoxyphenyl)methylphenylphosphine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-(2-Methoxyphenyl)methylphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Various nucleophiles (e.g., halides, amines); reactions often require a base and are conducted in polar aprotic solvents.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Reduced Phosphines: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
科学研究应用
®-(2-Methoxyphenyl)methylphenylphosphine has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions to induce chirality in the products.
Biology: Investigated for its potential role in biological systems as a chiral ligand that can interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of ®-(2-Methoxyphenyl)methylphenylphosphine primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that can facilitate various chemical transformations. The methoxy group and the chiral center play crucial roles in determining the selectivity and efficiency of these catalytic reactions .
相似化合物的比较
Similar Compounds
- ®-2-Methoxyphenylmethylphosphine
- ®-Phenylmethylphosphine
- ®-2-Methoxyphenylphosphine
Uniqueness
®-(2-Methoxyphenyl)methylphenylphosphine is unique due to the presence of both a methoxy group and a chiral center, which impart distinct electronic and steric properties. These features make it particularly effective as a ligand in asymmetric catalysis, offering advantages over similar compounds in terms of selectivity and reactivity .
属性
分子式 |
C14H15OP |
|---|---|
分子量 |
230.24 g/mol |
IUPAC 名称 |
(R)-(2-methoxyphenyl)-methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3/t16-/m1/s1 |
InChI 键 |
WLPVFKXJHBTYJG-MRXNPFEDSA-N |
手性 SMILES |
COC1=CC=CC=C1[P@](C)C2=CC=CC=C2 |
规范 SMILES |
COC1=CC=CC=C1P(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


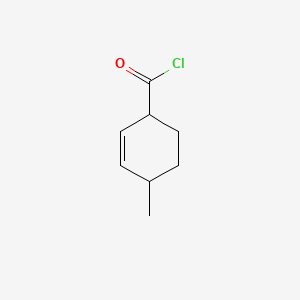
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)
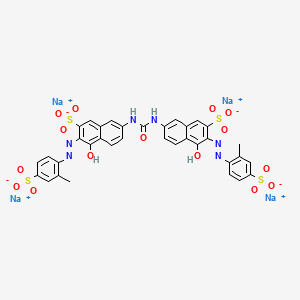
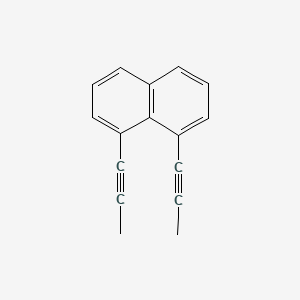
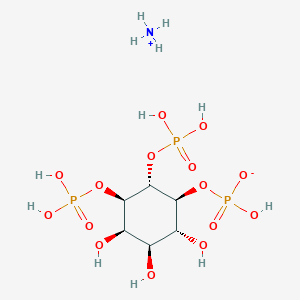
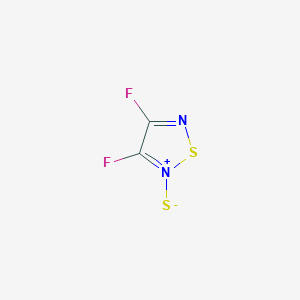
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
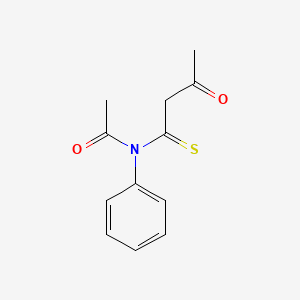
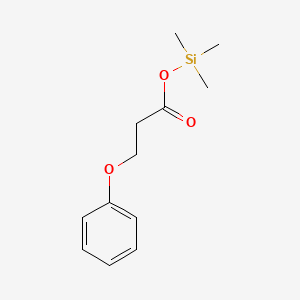
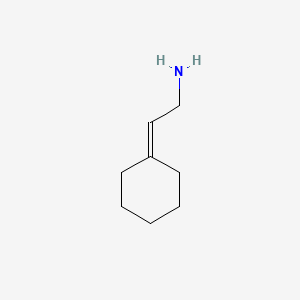
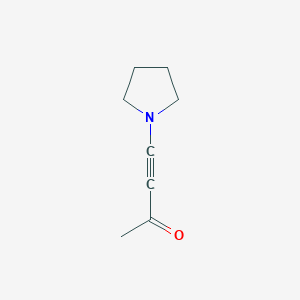
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
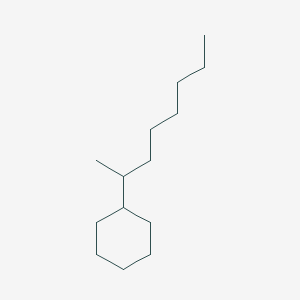
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
